Irreversible vs. Reversible MAO-B Inhibition: Almoxatone vs. Ro 16-6491 in Dialysis Recovery
Almoxatone demonstrates a fundamentally different, irreversible binding mechanism compared to the reversible MAO-B inhibitor Ro 16-6491. In a direct head-to-head comparison using rat liver homogenates, MAO-B activity inhibited by Almoxatone showed minimal recovery after extensive dialysis, whereas inhibition by Ro 16-6491 was fully reversed. [1]
| Evidence Dimension | Recovery of MAO-B activity after 4-hour dialysis at 37°C |
|---|---|
| Target Compound Data | Inhibition by Almoxatone was 'little or not reversed at all'. |
| Comparator Or Baseline | Ro 16-6491 (30 µmol/kg, p.o.) |
| Quantified Difference | MAO-B activity inhibited by Ro 16-6491 to approx. 4% of control 'returned to almost control activity' after 4h dialysis, whereas Almoxatone inhibition was 'not reversed'. |
| Conditions | Ex vivo rat liver homogenates prepared in Krebs-Ringer buffer (KRB) and dialyzed against distilled water at 37°C for 4 hours. |
Why This Matters
This directly impacts experimental design; Almoxatone is a critical control for irreversible inhibition in washout or recovery studies, whereas Ro 16-6491 serves as a reversible control.
- [1] Keller, H. H., Kettler, R., Keller, G., & Da Prada, M. (1987). Short-acting novel MAO inhibitors: in vitro evidence for the reversibility of MAO inhibition by moclobemide and Ro 16-6491. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(1), 12–20. View Source
